molecular formula C26H48O4 B8642954 2-Methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate CAS No. 27401-06-5

2-Methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate

Cat. No.: B8642954
CAS No.: 27401-06-5
M. Wt: 424.7 g/mol
InChI Key: XUQOHDOVMVGYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearyl methacrylate methacrylic acid is a compound that combines the properties of stearyl methacrylate and methacrylic acid. Stearyl methacrylate is a long-chain alkyl ester of methacrylic acid, known for its hydrophobic properties and low volatility. Methacrylic acid, on the other hand, is a colorless, corrosive liquid with a strong acrid odor, commonly used in the production of polymers and resins .

Chemical Reactions Analysis

Types of Reactions

Stearyl methacrylate methacrylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acid catalysts for esterification, radical initiators for polymerization, and various nucleophiles for addition reactions. Conditions typically involve controlled temperatures and pressures to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions include polymethacrylates, copolymers, and various functionalized methacrylate esters .

Mechanism of Action

The mechanism of action of stearyl methacrylate methacrylic acid primarily involves radical polymerization. The methacrylate group undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their functional groups and composition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearyl methacrylate methacrylic acid is unique due to its long hydrophobic chain, which imparts distinct properties such as low volatility, high thermal stability, and excellent compatibility with various substrates. This makes it particularly valuable in applications requiring durable and stable materials .

Properties

CAS No.

27401-06-5

Molecular Formula

C26H48O4

Molecular Weight

424.7 g/mol

IUPAC Name

2-methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C22H42O2.C4H6O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-3(2)4(5)6/h2,4-20H2,1,3H3;1H2,2H3,(H,5,6)

InChI Key

XUQOHDOVMVGYSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)O

Related CAS

27401-06-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resultant product contained 24.64 percent by weight of a 1:2 copolymer of stearyl methacrylate (SMA) and methacrylic acid (MAA), 0.61 percent residual SMA; less than 0.02 percent residual MAA; no initiator; less than 0.05 percent 2-mercaptoethanol; and had a bulk viscosity at 25° C. of about 4000-5000 centipoise. When the product was diluted to 10% polymeric solids with further oil, the solution had a viscosity at 25° C. of 36-46 centipoise.
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polymeric solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.